molecular formula C10H11BrO3 B13095176 (S)-3-(4-Bromophenoxy)butanoic acid

(S)-3-(4-Bromophenoxy)butanoic acid

Katalognummer: B13095176
Molekulargewicht: 259.10 g/mol
InChI-Schlüssel: NPHRQDSALUFKOM-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(4-Bromophenoxy)butanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a butanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Bromophenoxy)butanoic acid typically involves the reaction of 4-bromophenol with butanoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a butanoic acid derivative to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions further enhances the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-3-(4-Bromophenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, amines, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, nitriles, amines.

Wissenschaftliche Forschungsanwendungen

(S)-3-(4-Bromophenoxy)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various functionalized compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of (S)-3-(4-Bromophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and phenoxy group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity or block receptor binding, resulting in various biological effects. The exact pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

    4-Bromophenoxyacetic acid: Similar structure but with an acetic acid chain instead of butanoic acid.

    4-Bromophenoxypropanoic acid: Similar structure but with a propanoic acid chain instead of butanoic acid.

    4-Bromophenoxybenzoic acid: Similar structure but with a benzoic acid chain instead of butanoic acid.

Uniqueness: (S)-3-(4-Bromophenoxy)butanoic acid is unique due to its specific combination of a bromine atom, phenoxy group, and butanoic acid chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry. The presence of the butanoic acid chain provides additional flexibility in chemical modifications and functionalization compared to shorter or aromatic acid chains.

Eigenschaften

Molekularformel

C10H11BrO3

Molekulargewicht

259.10 g/mol

IUPAC-Name

(3S)-3-(4-bromophenoxy)butanoic acid

InChI

InChI=1S/C10H11BrO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1

InChI-Schlüssel

NPHRQDSALUFKOM-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](CC(=O)O)OC1=CC=C(C=C1)Br

Kanonische SMILES

CC(CC(=O)O)OC1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.